molecular formula C30H24FN3O2S2 B282789 N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide

N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide

Cat. No. B282789
M. Wt: 541.7 g/mol
InChI Key: BRQXROJLEYMYHZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. Additionally, it has been found to inhibit the activity of beta-amyloid, which is responsible for the formation of plaques in the brain that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of specific enzymes and receptors in the body. Moreover, it has been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-bacterial properties by inhibiting the growth of specific bacteria.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. Moreover, it has been found to have several potential applications in medicine and biotechnology. One limitation is that it is a complex compound that requires a series of complex chemical reactions for synthesis.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide. One direction is to study its potential applications in the treatment of other diseases such as multiple sclerosis and epilepsy. Another direction is to study its potential applications in the development of new antibiotics. Additionally, further research is needed to optimize the synthesis method for this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide is a complex chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide involves a series of complex chemical reactions. The process starts with the synthesis of 2-amino-6-bromobenzothiazole, which is then reacted with 3-phenylpropanoic acid to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-fluorophenyl)-4-aminobenzamide to form the final product.

Scientific Research Applications

N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Moreover, it has been found to be effective in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

properties

Molecular Formula

C30H24FN3O2S2

Molecular Weight

541.7 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-[[6-(3-phenylpropanoylamino)-1,3-benzothiazol-2-yl]sulfanylmethyl]benzamide

InChI

InChI=1S/C30H24FN3O2S2/c31-24-8-4-5-9-25(24)33-29(36)22-13-10-21(11-14-22)19-37-30-34-26-16-15-23(18-27(26)38-30)32-28(35)17-12-20-6-2-1-3-7-20/h1-11,13-16,18H,12,17,19H2,(H,32,35)(H,33,36)

InChI Key

BRQXROJLEYMYHZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5F

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5F

Origin of Product

United States

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